Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamido)vanadium(IV), is a homoleptic metal amide complex with the chemical formula V(N(CH₃)₂)₄. [] It is a versatile precursor for synthesizing various vanadium-containing materials, including vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , , ] V(N(CH₃)₂)₄ has garnered significant interest in materials science due to its high volatility, enabling its use in gas-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). [, , ]
V(N(CH₃)₂)₄ possesses a tetrahedral molecular geometry, with the vanadium atom at the center and the four dimethylamide ligands situated at the vertices. [] Gas-phase electron diffraction studies and single-crystal X-ray diffraction analysis have confirmed its tetrahedral structure. [] The nitrogen atoms of the dimethylamide ligands are nearly trigonal planar, indicating sp² hybridization. []
V(N(CH₃)₂)₄ reacts with oxygen sources, such as water (H₂O) and ozone (O₃), to yield vanadium oxide thin films. [, , ] The specific vanadium oxide phase obtained depends on the deposition temperature, oxygen partial pressure, and post-deposition annealing conditions. [, ]
Reacting V(N(CH₃)₂)₄ with ammonia (NH₃) produces vanadium nitride (VNx) thin films. [, ] This reaction is often carried out in a plasma-enhanced ALD process to achieve high-quality films at low deposition temperatures. [, ]
V(N(CH₃)₂)₄ reacts with silanes, such as silane (SiH₄), to generate titanium-silicon-nitride (Ti-Si-N) materials. [] This reaction proceeds through a complex mechanism involving the formation of aminosilanes and amide hydride intermediates. []
The dimethylamide ligands in V(N(CH₃)₂)₄ can readily undergo exchange reactions with other ligands, such as oxygen or nitrogen-containing species. [] This ligand exchange process is crucial for the formation of vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , ]
V(N(CH₃)₂)₄ can undergo reductive elimination reactions, where the vanadium center is reduced and a new bond is formed between the ligands. [] This process is observed in the reaction with silanes, leading to the formation of aminosilanes and the reduction of vanadium. []
Vanadium Oxides: V(N(CH₃)₂)₄ serves as a precursor for depositing various vanadium oxide phases, including VO₂, V₂O₅, V₆O₁₃, and V₃O₇, via ALD and CVD techniques. [, , , ] These vanadium oxides find applications in numerous fields, such as:
Vanadium Nitrides: V(N(CH₃)₂)₄ is employed as a precursor for depositing VNx thin films via plasma-enhanced ALD. [, ] These VNx films have potential applications in:
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